molecular formula C7H13ClO B13990003 Pentanoyl chloride, 3-ethyl- CAS No. 50599-74-1

Pentanoyl chloride, 3-ethyl-

Cat. No.: B13990003
CAS No.: 50599-74-1
M. Wt: 148.63 g/mol
InChI Key: ZAGGRKWDTCOZRM-UHFFFAOYSA-N
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Description

3-Ethylpentanoyl chloride (CAS: 50599-74-1) is a branched-chain acyl chloride with the molecular formula C₇H₁₃ClO and a molecular weight of 148.63 g/mol . Its structure features a pentanoyl backbone substituted with an ethyl group at the third carbon (Fig. 1). As a reactive acylating agent, it is utilized in organic synthesis to introduce the 3-ethylpentanoyl moiety into target molecules, such as pharmaceuticals and agrochemicals. Its branching distinguishes it from linear acyl chlorides, influencing its physicochemical properties and reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50599-74-1

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

3-ethylpentanoyl chloride

InChI

InChI=1S/C7H13ClO/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3

InChI Key

ZAGGRKWDTCOZRM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(=O)Cl

Origin of Product

United States

Preparation Methods

General Overview

The preparation of acyl chlorides such as pentanoyl chloride, 3-ethyl- typically involves the conversion of the corresponding carboxylic acid (3-ethylpentanoic acid) into the acid chloride using chlorinating reagents. Common reagents include thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), phosphorus trichloride (PCl3), or phosphorus pentachloride (PCl5). These reagents convert the -COOH group into -COCl, releasing byproducts such as SO2 and HCl in the case of thionyl chloride.

Specific Synthetic Routes

While direct literature specifically detailing the preparation of pentanoyl chloride, 3-ethyl- is limited in open-access sources, the general methodology can be inferred from analogous acyl chloride preparations and related research involving pentanoyl chloride derivatives:

  • Chlorination of 3-ethylpentanoic acid with thionyl chloride or oxalyl chloride
    The standard procedure involves refluxing 3-ethylpentanoic acid with an excess of thionyl chloride under anhydrous conditions. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, and after completion, the excess reagent and byproducts are removed by distillation or vacuum evaporation to yield the pure acid chloride.

  • Acylation reactions employing pentanoyl chloride
    In a study involving acylation of sugar derivatives, pentanoyl chloride was used as an acylating agent in anhydrous pyridine at low temperatures (0°C), indicating the availability of pentanoyl chloride reagents for synthetic applications. This implies the acid chloride is prepared and handled under dry, inert conditions to prevent hydrolysis.

Alternative Synthetic Approaches

  • Oxidation of aldehyde precursors to carboxylic acids followed by chlorination
    According to a patent describing the preparation of related branched pentanoic acid derivatives, aldehydes such as 2-ethyl-3-methylpentanal can be oxidized non-catalytically with oxygen-containing gases to form the corresponding acids. These acids can then be converted to the acid chloride via chlorination.

  • Catalytic hydrogenation and oxidation steps
    The patent also mentions the use of Raney nickel catalysts for hydrogenation of aldehyde precursors before oxidation, suggesting multi-step synthetic routes to obtain the acid precursor for subsequent chlorination.

Comparative Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages Notes
Chlorination with thionyl chloride (SOCl2) SOCl2, reflux, anhydrous conditions Efficient, widely used, clean byproducts (SO2, HCl) Requires dry conditions, corrosive reagents Common industrial method for acyl chlorides
Chlorination with oxalyl chloride ((COCl)2) (COCl)2, low temperature, inert atmosphere Mild conditions, easy removal of byproducts (CO, CO2) Expensive reagent, sensitive to moisture Suitable for sensitive substrates
Chlorination with phosphorus pentachloride (PCl5) PCl5, room temperature High reactivity Generates corrosive HCl, difficult to handle Less commonly used due to harsh conditions
Multi-step oxidation and chlorination Aldehyde oxidation (O2 gas), then chlorination Allows synthesis from aldehydes Multi-step, requires catalyst and controlled conditions Used for branched pentanoic acid derivatives

Research Findings and Notes

  • The acylation of sugar derivatives with pentanoyl chloride at 0°C in anhydrous pyridine demonstrates the practical use of this acid chloride in organic synthesis, highlighting the need for low-temperature and moisture-free conditions to maintain reagent stability.

  • The oxidation of branched aldehydes to corresponding acids under non-catalytic conditions with oxygen-containing gases offers a novel preparative route to the acid precursor, which can then be converted to the acid chloride. This approach minimizes degradation and can be performed in aqueous dispersions at mild temperatures (20–60°C).

  • No direct experimental protocols for pentanoyl chloride, 3-ethyl- were found in the major chemical databases, but the general principles of acyl chloride synthesis and the related patent literature provide a solid foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions: Pentanoyl chloride, 3-ethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: 3-ethylpentanoic acid.

    Alcoholysis: Esters such as 3-ethylpentanoate.

    Aminolysis: Amides such as 3-ethylpentanamide.

    Friedel-Crafts Acylation: Ketones such as 3-ethylpentanophenone.

Scientific Research Applications

Scientific Research Applications of Pentanoyl chloride, 3-ethyl-

Pentanoyl chloride, 3-ethyl- is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its primary utility lies in its role as an intermediate in organic synthesis, facilitating the preparation of esters, amides, and ketones.

Chemistry

Pentanoyl chloride, 3-ethyl- is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is used to create various esters, amides, and ketones, showcasing its importance in organic synthesis. The compound undergoes several types of chemical reactions, including hydrolysis, alcoholysis, aminolysis, and Friedel-Crafts acylation.

  • Hydrolysis: Pentanoyl chloride, 3-ethyl- reacts with water to produce 3-ethylpentanoic acid and hydrochloric acid (HCl).
  • Alcoholysis: It reacts with alcohols to form esters and HCl.
  • Aminolysis: It reacts with amines to form amides and HCl.
  • Friedel-Crafts Acylation: It reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

The mechanism of action involves nucleophilic acyl substitution reactions, where the carbonyl carbon of the acyl chloride is attacked by nucleophiles like water, alcohols, and amines, leading to the formation of a tetrahedral intermediate and subsequent elimination of a chloride ion.

Biology and Medicine

In biological research, pentanoyl chloride, 3-ethyl- is utilized to modify biomolecules like proteins and peptides through acylation. This modification can alter the biological activity and stability of these molecules, making it useful in drug development and biochemical studies.

Industry

Pentanoyl chloride, 3-ethyl- is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity makes it a valuable component in synthesizing complex molecules for various industrial applications.

Further Applications

The provided search results also mention the use of related compounds in various applications:

  • GLS Inhibitors: Bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide, known as compound 3 or BPTES, is explored as a GLS inhibitor for cancer treatment . It inhibits GLS in an uncompetitive manner, facilitating the formation of an inactive tetramer .
  • Photosynthetic Electron Transport (PET) Inhibitors: Phlorophenone derivatives, including grandinol and homograndinol, are potent inhibitors of photosynthetic electron transport . The introduction of a formyl group to monoacyl-phloroglucinols enhances activity .

Mechanism of Action

The mechanism of action of pentanoyl chloride, 3-ethyl- involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, and amines, through the addition-elimination mechanism. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the chloride ion (Cl-) to form the final product .

Comparison with Similar Compounds

Structural Analogues

Straight-Chain Acyl Chlorides
  • Pentanoyl Chloride (Valeryl Chloride): Formula: C₅H₉ClO, MW: 120.58 g/mol, BP: 125–127°C . A linear acyl chloride used in synthesizing enzyme inhibitors, agrochemicals, and monosaccharide derivatives . Lacks steric hindrance, enabling faster reaction kinetics compared to branched analogs .
  • Hexanoyl Chloride: Formula: C₆H₁₁ClO, MW: 134.60 g/mol. Longer chain increases lipophilicity (log P), critical in drug delivery systems like SNEDDS .
Branched-Chain Acyl Chlorides
  • 3-Methylbutanoyl Chloride: Formula: C₅H₉ClO, MW: 120.58 g/mol. Branching at the second carbon reduces boiling point compared to pentanoyl chloride . Used in Friedel-Crafts acylations to study steric effects on enzyme inhibition .
  • 2-Methylbutanoyl Chloride: Employed in structure-activity relationship (SAR) studies for lipoxygenase (LOX) inhibitors, where branching altered binding affinity .
Substituted Acyl Chlorides
  • 5-Chlorovaleryl Chloride :
    • Formula: C₅H₈Cl₂O , MW: 155.02 g/mol.
    • Chlorine substitution enhances electrophilicity, increasing reactivity in nucleophilic acyl substitutions .

Physicochemical Properties

Property 3-Ethylpentanoyl Chloride Pentanoyl Chloride 5-Chlorovaleryl Chloride Hexanoyl Chloride
Molecular Formula C₇H₁₃ClO C₅H₉ClO C₅H₈Cl₂O C₆H₁₁ClO
Molecular Weight 148.63 g/mol 120.58 g/mol 155.02 g/mol 134.60 g/mol
Boiling Point N/A 125–127°C N/A ~153°C
Density N/A 1.105 g/mL N/A ~1.02 g/mL
log P ~2.58 (estimated) ~2.0 ~2.8 ~2.5

Notes:

  • Branching in 3-ethylpentanoyl chloride likely reduces its boiling point compared to linear analogs (e.g., hexanoyl chloride) .
  • Chlorine in 5-chlorovaleryl chloride increases density and log P .

Biological Activity

Pentanoyl chloride, 3-ethyl- (CAS No. 50599-74-1) is an acyl chloride derived from 3-ethylpentanoic acid. Its biological activity primarily arises from its ability to modify biomolecules through acylation reactions, which can significantly alter the properties and functions of proteins and peptides. This article explores the compound's biological activity, synthesis, mechanisms of action, and its applications in various fields.

Pentanoyl chloride, 3-ethyl- can be synthesized through the chlorination of 3-ethylpentanoic acid. The compound is characterized by its reactivity due to the presence of the acyl chloride functional group, which readily undergoes nucleophilic substitution reactions.

Chemical Reactions:

  • Hydrolysis: Reacts with water to yield 3-ethylpentanoic acid and hydrochloric acid (HCl).
  • Alcoholysis: Forms esters when reacted with alcohols.
  • Aminolysis: Produces amides upon reaction with amines.
  • Friedel-Crafts Acylation: Can react with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

The mechanism of action involves nucleophilic acyl substitution where the carbonyl carbon of the acyl chloride acts as an electrophile. Nucleophiles such as water, alcohols, or amines attack this carbon, resulting in the formation of a tetrahedral intermediate that subsequently eliminates a chloride ion to yield the final product.

Biological Activity

Pentanoyl chloride, 3-ethyl- has been utilized in various biological applications due to its ability to modify biomolecules:

  • Protein Modification:
    • Acylation of proteins can enhance their stability and alter their biological activity. This modification is crucial in drug development, particularly for creating more effective therapeutic agents.
  • Enzyme Inhibition Studies:
    • Research has shown that acyl chlorides can act as inhibitors for certain enzymes by modifying active site residues. This property is significant for drug design targeting specific enzymes involved in disease pathways.
  • Synthetic Applications:
    • The compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its ability to form stable esters and amides makes it valuable in organic synthesis .

Case Study 1: Protein Acylation

In a study investigating the effects of pentanoyl chloride on peptide stability, researchers found that acylation significantly improved the half-life of certain peptides in biological assays. This enhancement was attributed to reduced susceptibility to enzymatic degradation.

Case Study 2: Enzyme Inhibition

A study explored the inhibition effects of pentanoyl chloride derivatives on acetylcholinesterase (AChE). The results indicated that specific modifications led to increased inhibitory potency, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Comparative Analysis

CompoundStructureBiological Activity
Pentanoyl ChloridePentanoyl ChlorideModifies proteins; used in drug development
Butanoyl ChlorideButanoyl ChlorideSimilar reactivity but less steric hindrance
Hexanoyl ChlorideHexanoyl ChlorideLonger chain; affects solubility and reactivity

Q & A

Q. How should conflicting spectral data for 3-ethylpentanoyl chloride be reconciled in publications?

  • Methodology :
  • Provide raw data (e.g., FIDs for NMR) in supplementary materials.
  • Cross-reference with NIST Chemistry WebBook entries and report confidence intervals for peak assignments .

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